molecular formula C4H7NO3 B13939649 3-Hydroxyazetidine-1-carboxylic acid

3-Hydroxyazetidine-1-carboxylic acid

Cat. No.: B13939649
M. Wt: 117.10 g/mol
InChI Key: SNBYDHCSBZIOQL-UHFFFAOYSA-N
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Description

3-hydroxy-1-Azetidinecarboxylic acid is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-Azetidinecarboxylic acid can be achieved through several methods. One common approach involves the ring contraction of larger nitrogen-containing heterocycles. For instance, azetidine-3-carboxylic acid can be synthesized by treating azetidine-2-carbonitriles with acidic hydrolysis . Another method involves the cycloaddition reactions, where azetidine derivatives are formed through the reaction of aziridines with various reagents .

Industrial Production Methods

Industrial production of 3-hydroxy-1-Azetidinecarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Grignard reagents for the coupling reactions, followed by strain-release homologation to achieve the desired azetidine structure .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-Azetidinecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-hydroxy-1-Azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-Azetidinecarboxylic acid is unique due to its specific ring strain, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields, offering unique advantages over other similar compounds .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-hydroxyazetidine-1-carboxylic acid

InChI

InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8)

InChI Key

SNBYDHCSBZIOQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)O)O

Origin of Product

United States

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